Home > Products > Screening Compounds P61572 > N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide - 819883-91-5

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide

Catalog Number: EVT-12660986
CAS Number: 819883-91-5
Molecular Formula: C21H24Cl2FN3O
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide is a complex organic compound that belongs to the class of benzamides and piperazine derivatives. Its structure features a piperazine ring substituted with a 2,3-dichlorophenyl group and a butyl chain, along with a 4-fluorobenzamide moiety. This compound is notable for its potential pharmacological applications, particularly in the field of neuropharmacology, due to its interactions with various neurotransmitter receptors, especially dopamine receptors.

Source

The compound has been studied for its biological activity and synthesis methods. Research indicates that it acts as an antagonist at D2-like dopamine receptors, which are implicated in various neurological and psychiatric disorders.

Classification

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide can be classified as:

  • Chemical Class: Benzamides
  • Substituent Class: Piperazine derivatives
  • Potential Pharmacological Class: Neuropharmacological agents targeting dopamine receptors
Synthesis Analysis

Methods

The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide typically involves several key steps:

  1. Formation of the Piperazine Ring: The initial step often includes the reaction of 2,3-dichlorophenyl derivatives with piperazine to form the piperazine ring.
  2. Butyl Chain Attachment: The butyl chain is introduced through alkylation reactions.
  3. Amide Formation: The final step involves coupling the resulting piperazine derivative with 4-fluorobenzoic acid or its derivatives to form the amide bond.

These steps can be optimized through various reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity .

Molecular Structure Analysis

Data

  • Molecular Formula: C19H23Cl2FN3O
  • Molecular Weight: Approximately 387.31 g/mol
  • Key Functional Groups: Amide, piperazine, aromatic rings.
Chemical Reactions Analysis

Reactions

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide exhibits typical reactivity patterns associated with amides and piperazines. It can participate in:

  1. Nucleophilic Substitution Reactions: Due to the presence of the piperazine nitrogen.
  2. Hydrolysis: Under acidic or basic conditions leading to the formation of corresponding acids and amines.
  3. Coupling Reactions: Useful in synthesizing related compounds by modifying substituents on the aromatic rings.

These reactions are crucial for understanding its potential modifications for enhanced biological activity .

Mechanism of Action

Process

The mechanism of action for N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide primarily involves its interaction with dopamine receptors:

  • Dopamine Receptor Antagonism: This compound selectively binds to D2-like receptors, inhibiting their activity. This antagonistic action is significant in conditions like schizophrenia and depression where dopamine dysregulation occurs.

Data

Binding studies using radiolabeled ligands have demonstrated that N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide shows selective binding affinity towards D2-like receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; hydrolysis can occur in aqueous environments.
Applications

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide has potential applications in:

  • Neuropharmacology Research: As a tool compound for studying dopamine receptor function and related pathways.
  • Drug Development: Its selective receptor binding profile makes it a candidate for developing therapeutics targeting neurological disorders such as schizophrenia and depression.

Research continues to explore its efficacy and safety profiles in clinical settings .

Introduction and Contextual Background

Historical Development of Arylpiperazine-Based Dopamine Receptor Ligands

The discovery and optimization of arylpiperazine scaffolds represent a cornerstone in central nervous system (CNS) drug discovery, particularly for dopamine receptor modulation. Early work identified the critical pharmacophore comprising an arylpiperazine group (typically phenylpiperazine) connected via an alkyl spacer to a terminal amide or heterocyclic moiety. These structures demonstrated affinity for dopamine D2-like receptors (D2, D3, D4), with initial ligands like buspirone showing complex pharmacological profiles. The recognition that subtle structural modifications could dramatically alter receptor subtype selectivity drove intensive medicinal chemistry efforts throughout the 1990s and early 2000s. A pivotal advancement occurred with the incorporation of ortho-chloro or meta-chloro substituents on the aryl ring of the piperazine, significantly enhancing binding affinity and selectivity profiles. The 2,3-dichlorophenylpiperazine (DCPP) moiety emerged as a particularly privileged structure for dopamine D3 receptor binding, offering improved selectivity over D2 receptors compared to earlier mono-chloro derivatives [1] [4]. This structural motif became the foundation for developing highly selective D3 ligands, including advanced preclinical candidates targeting addiction, Parkinson's disease, and schizophrenia.

Structural Evolution of D3-Selective Pharmacophores

The optimization of D3 receptor antagonists/partial agonists focused on three key structural domains: the arylpiperazine "head", the linker region, and the terminal "tail" group (typically an amide or heterocycle). Systematic exploration revealed that the 2,3-dichloro substitution pattern on the phenylpiperazine conferred superior D3 affinity and selectivity compared to other halogen patterns (e.g., 2-methoxy, 3-trifluoromethyl). Concurrently, the linker length was identified as a critical determinant of D3 selectivity. Early leads utilized simple n-butyl chains (4-atom linker), demonstrating optimal D3 affinity. Subsequent studies introduced rigidity and unsaturation into the linker:

  • Saturation vs. Unsaturation: Replacing the saturated butyl linker (e.g., in compounds like NGB 2904) with unsaturated trans-butenyl or butynyl linkers modulated conformational flexibility, influencing receptor binding kinetics and metabolic stability [1].
  • Heteroatom Incorporation: Introduction of oxygen or nitrogen atoms within the linker aimed to reduce lipophilicity and improve physicochemical properties [1].

The terminal pharmacophore evolved from simple benzamides to complex heterocyclic systems. Key findings included:

  • Benzamide Substitution: The nature and position of substituents on the terminal benzamide ring profoundly impacted D3 affinity and selectivity. Electron-withdrawing groups (EWGs) like fluorine at the para-position were frequently explored to fine-tune electronic properties and metabolic stability without excessive steric bulk [1] [2].
  • Heteroaromatic Bioisosteres: Pyridyl (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl), pyrimidinyl, and other heteroaromatic rings replaced the phenyl ring of the benzamide, altering hydrogen bonding potential and π-stacking interactions within the D3 receptor binding pocket. These modifications often led to significant shifts in selectivity and functional efficacy [1] [6].

Table 1: Structural Evolution of Key Domains in D3-Selective Arylpiperazine Ligands

Structural DomainEarly Leads (e.g., BP-897)Optimized Compounds (e.g., NGB 2904)Target Compound
ArylpiperazinePhenylpiperazine, 2-Methoxyphenylpiperazine2,3-Dichlorophenylpiperazine2,3-Dichlorophenylpiperazine
LinkerPropyl, ButylButyl, trans-Butenyl, ButynylButyl
Terminal GroupBenzamide, NicotinamideHeteroaromatic carboxamides (e.g., 2-Pyridylbenzamide)4-Fluorobenzamide
Key InnovationBasic affinity/selectivityEnhanced D3 selectivity via linker rigidity & heteroaromatic tailsExploration of fluorinated benzamide impact on properties

Position of Target Compound in Medicinal Chemistry Research

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide occupies a specific niche within this extensive medicinal chemistry campaign. It represents a systematic investigation into the effects of mono-halogenation, specifically para-fluorination, on the terminal benzamide pharmacophore within the established framework of a high-affinity D3 antagonist scaffold (DCPP head + butyl linker). Research preceding its synthesis explored diverse terminal groups, including unsubstituted benzamide, various substituted benzamides (e.g., methoxy, chloro), and heteroaromatic carboxamides like pyridine-2-yl-benzamide (as seen in CID 9826580 [2]). The incorporation of the 4-fluorobenzoyl group specifically addresses critical questions:

  • Electronic Effects: How does a strong EWG like fluorine at the para-position influence the electron density of the amide carbonyl, potentially altering hydrogen-bonding interactions with serine residues (e.g., Ser192, Ser182) in the D3 receptor binding pocket?
  • Lipophilicity Modulation: Fluorine substitution offers a strategy to moderately reduce logP compared to larger halogens (Cl, Br) or alkyl groups, potentially improving solubility and pharmacokinetic profiles while retaining high membrane permeability.
  • Metabolic Stability: The C-F bond is metabolically robust, potentially offering resistance to oxidative metabolism (e.g., CYP-mediated hydroxylation) on the terminal aromatic ring compared to alkyl or alkoxy substituents.
  • Steric Considerations: Fluorine is small (van der Waals radius ~1.47 Å), minimizing steric perturbation compared to bulkier substituents, allowing exploration of electronic effects in isolation.

Its development occurred alongside and was informed by research on compounds like NGB 2904 (highly selective D3 antagonist with a pyridylbenzamide tail) and investigations into unsaturated linkers [1]. The compound serves as a crucial structural analog for structure-activity relationship (SAR) studies, helping to delineate the specific contribution of the fluorinated benzamide to D3 receptor binding and selectivity within this well-defined chemical series. Its primary research context is as a pharmacological tool compound for elucidating D3 receptor function, particularly in relation to psychostimulant addiction pathways [1].

Properties

CAS Number

819883-91-5

Product Name

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-fluorobenzamide

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-fluorobenzamide

Molecular Formula

C21H24Cl2FN3O

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C21H24Cl2FN3O/c22-18-4-3-5-19(20(18)23)27-14-12-26(13-15-27)11-2-1-10-25-21(28)16-6-8-17(24)9-7-16/h3-9H,1-2,10-15H2,(H,25,28)

InChI Key

AGUZAIMBKPZTGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)F)C3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.